![molecular formula C16H14FNO3 B14170279 [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate CAS No. 391258-80-3](/img/structure/B14170279.png)
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate is an organic compound that features both an ester and an amide functional group
Preparation Methods
The synthesis of [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 2-(N-methylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Chemical Reactions Analysis
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-fluorobenzoic acid and 2-(N-methylanilino)-2-oxoethanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted benzoates.
Scientific Research Applications
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate include:
[2-(N-methylanilino)-2-oxoethyl] benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
[2-(N-methylanilino)-2-oxoethyl] 4-fluorobenzoate: The fluorine atom is positioned differently on the benzene ring, potentially altering its chemical properties and interactions.
[2-(N-methylanilino)-2-oxoethyl] 3-chlorobenzoate: Substitutes the fluorine atom with chlorine, which may change its reactivity and biological effects.
Properties
CAS No. |
391258-80-3 |
|---|---|
Molecular Formula |
C16H14FNO3 |
Molecular Weight |
287.28 g/mol |
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate |
InChI |
InChI=1S/C16H14FNO3/c1-18(14-8-3-2-4-9-14)15(19)11-21-16(20)12-6-5-7-13(17)10-12/h2-10H,11H2,1H3 |
InChI Key |
CVLFUAJWNXIEPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
solubility |
32 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


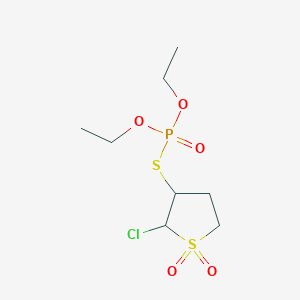
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
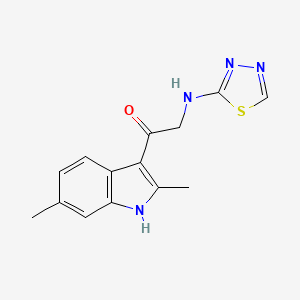
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)
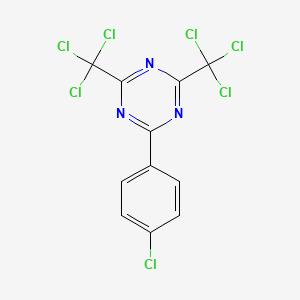

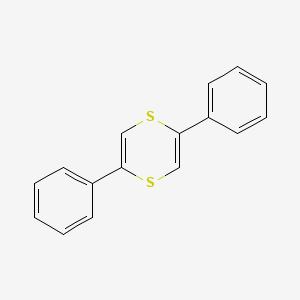
![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
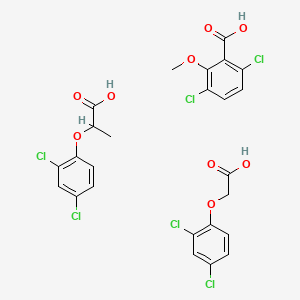
![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
